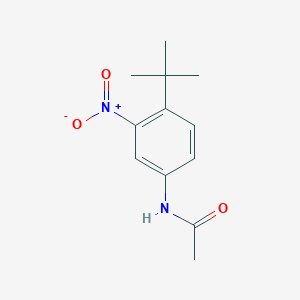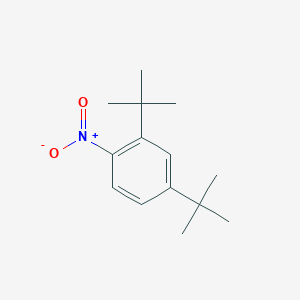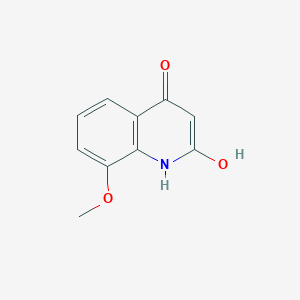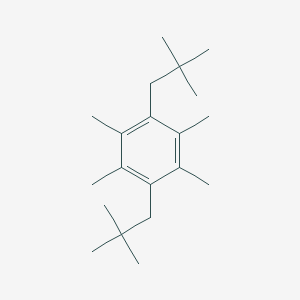
Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl-, also known as tert-butylated hydroquinone (TBHQ), is an aromatic organic compound. It is a white crystalline substance that is widely used as an antioxidant in food, cosmetics, and industrial applications. TBHQ is synthesized through a multi-step process that involves the reaction of hydroquinone with tert-butanol in the presence of a catalyst.
Mécanisme D'action
TBHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses. TBHQ has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
TBHQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. TBHQ has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, TBHQ has been shown to have anti-inflammatory effects and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
TBHQ is widely used in laboratory experiments as an antioxidant and preservative. It has several advantages, including its low cost, high stability, and ease of use. However, TBHQ has some limitations, including its potential toxicity at high doses and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for research on TBHQ. One area of interest is the development of new TBHQ derivatives with improved antioxidant properties and reduced toxicity. Another area of interest is the investigation of TBHQ's effects on the gut microbiome and its potential as a prebiotic. Additionally, there is a need for further research on the effects of TBHQ on human health, particularly with regard to its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of TBHQ involves the reaction of hydroquinone with tert-butanol in the presence of a catalyst. The reaction occurs in two steps: the first step involves the formation of a tert-butylhydroquinone intermediate, which is then oxidized to TBHQ. The catalyst used in this process is typically sulfuric acid or phosphoric acid. The reaction is carried out at high temperatures and pressures, and the yield of TBHQ is typically around 70%.
Applications De Recherche Scientifique
TBHQ has been extensively studied for its antioxidant properties. It is known to inhibit lipid peroxidation and prevent oxidative damage to cells and tissues. TBHQ has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in various scientific research applications, including in vitro and in vivo studies on the effects of oxidative stress and inflammation on cellular function.
Propriétés
Numéro CAS |
33770-83-1 |
|---|---|
Nom du produit |
Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl- |
Formule moléculaire |
C20H34 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)18(12-20(8,9)10)16(4)15(3)17(13)11-19(5,6)7/h11-12H2,1-10H3 |
Clé InChI |
YRQKLQDETHWVBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
SMILES canonique |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
Autres numéros CAS |
33770-83-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






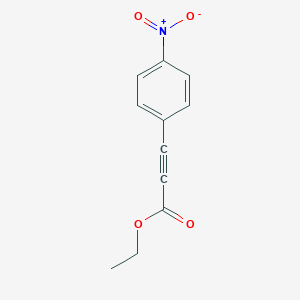

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
